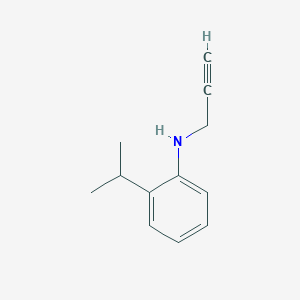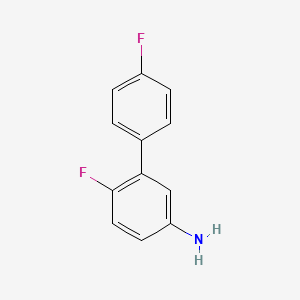
4',2-Difluorobiphenyl-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,2-Difluorobiphenyl-5-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms attached to the biphenyl structure, specifically at the 4’ and 2 positions, and an amine group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Claisen-Schmidt condensation, which involves the reaction of aromatic aldehydes with aryl ketones in the presence of condensing agents . The reaction conditions often include the use of methanol and potassium hydroxide, and the reaction is carried out under ultrasonic irradiation at elevated temperatures .
Industrial Production Methods
Industrial production methods for 4’,2-Difluorobiphenyl-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4’,2-Difluorobiphenyl-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted biphenyl compounds
Applications De Recherche Scientifique
4’,2-Difluorobiphenyl-5-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4’,2-Difluorobiphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with target proteins, influencing their function and potentially leading to antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
4’,2-Difluorobiphenyl-5-amine can be compared with other similar compounds, such as:
4’,4-Difluorobiphenyl-5-amine: Similar structure but with fluorine atoms at different positions.
2’,4-Difluorobiphenyl-5-amine: Another isomer with different fluorine atom positions.
4’,2-Difluorobiphenyl-4-amine: Similar compound with the amine group at a different position.
Propriétés
Formule moléculaire |
C12H9F2N |
|---|---|
Poids moléculaire |
205.20 g/mol |
Nom IUPAC |
4-fluoro-3-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(15)5-6-12(11)14/h1-7H,15H2 |
Clé InChI |
MELRPQSQRVISCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



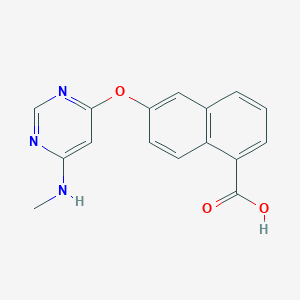

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
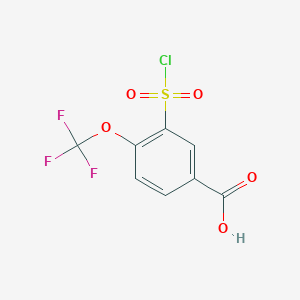
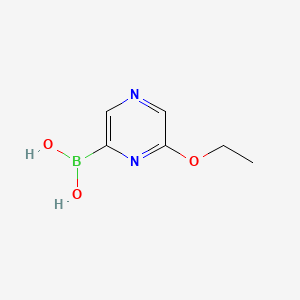

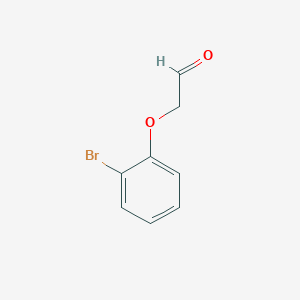
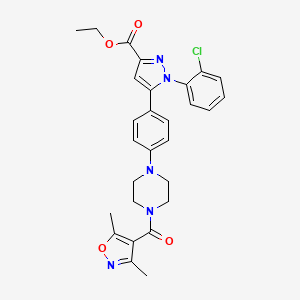
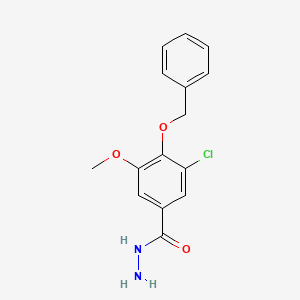
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
